molecular formula C18H11F6NO B3127813 8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338750-07-5

8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No. B3127813
CAS RN: 338750-07-5
M. Wt: 371.3 g/mol
InChI Key: MTWJCLTVPOYNDO-UHFFFAOYSA-N
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Description

The compound you mentioned is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Trifluoromethyl groups are often introduced into organic molecules using trifluoromethyl-containing reagents . The trifluoromethyl group can be introduced into the quinoline ring through various methods such as trifluoromethylation .


Molecular Structure Analysis

The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3. The naming of the group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group is known for its high electronegativity, which can significantly influence the chemical behavior of the molecules it is part of . Trifluoromethyl-containing compounds can participate in various types of reactions, including carbon-carbon bond formation and heteroatom-containing molecule synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups are known for their high electronegativity and lipophilicity, which can influence the properties of the compound .

Mechanism of Action

The mechanism of action of a molecule depends on its structure and the system in which it is used. For example, in medicinal chemistry, the trifluoromethyl group is often used to enhance the biological activity of drug molecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the conditions under which it is handled. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a rapidly developing field with many potential applications in pharmaceuticals, agrochemicals, and materials . Future research will likely focus on developing more efficient and selective methods for introducing trifluoromethyl groups into organic molecules .

properties

IUPAC Name

8-methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6NO/c1-10-4-2-7-13-14(18(22,23)24)9-15(25-16(10)13)26-12-6-3-5-11(8-12)17(19,20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWJCLTVPOYNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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